

Super-Resolution Microscopy with CalFluor 647 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CalFluor 647 Azide**

Cat. No.: **B12374256**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing **CalFluor 647 Azide** in super-resolution microscopy. **CalFluor 647 Azide** is a fluorogenic dye that offers significant advantages for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). Its unique "turn-on" fluorescence upon click chemistry reaction with alkyne-modified biomolecules dramatically reduces background noise, enabling the acquisition of high-contrast, super-resolved images.

Introduction to CalFluor 647 Azide

CalFluor 647 Azide is a far-red fluorescent probe that remains in a non-fluorescent state until it undergoes a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a terminal alkyne.^{[1][2][3]} This fluorogenic property is highly beneficial for super-resolution microscopy, as it minimizes the fluorescence background from unreacted probes, a common challenge with traditional fluorescent dyes.^{[2][3]} This leads to an improved signal-to-noise ratio and enhanced image quality.

Key Advantages for Super-Resolution Microscopy:

- Fluorogenic Nature: Reduces background fluorescence, leading to high-contrast imaging.

- High Photon Output: While specific data for **CalFluor 647 Azide** is not readily available, its spectral similarity to Alexa Fluor 647, a known high-performance dye for STORM, suggests it is well-suited for single-molecule localization.
- Photostability: Dyes in the far-red spectrum, like CalFluor 647, generally exhibit good photostability, which is crucial for the thousands of imaging frames required for STORM.
- Bioorthogonal Labeling: Click chemistry allows for the specific labeling of alkyne-modified biomolecules within complex cellular environments with minimal perturbation.

Data Presentation: Photophysical and Chemical Properties

A clear understanding of the quantitative properties of **CalFluor 647 Azide** is essential for designing and troubleshooting super-resolution experiments.

Property	Value	Reference
Excitation Maximum (after click reaction)	657 nm	
Emission Maximum (after click reaction)	674 nm	
Molecular Weight	933.24 g/mol	
Quantum Yield (Azide form)	0.0056	
Quantum Yield (Triazole form, after click)	0.25	
Fluorescence Enhancement upon Click Reaction	~45x	
Solubility	Water, DMSO	

Comparison with a Spectrally Similar Dye (Alexa Fluor 647) for STORM Performance Context:

Property	Alexa Fluor 647	Reference
Mean Photon Count per Switch (in STORM buffer)	~3,314 - 5,000	
Duty Cycle (in STORM buffer)	~0.00087 - 0.001	

Experimental Protocols

The following protocols provide a detailed methodology for labeling and imaging with **CalFluor 647 Azide**. Optimization may be required for specific cell types and targets.

Metabolic Labeling of Biomolecules with an Alkyne Reporter

This initial step introduces an alkyne group into the biomolecule of interest, which will subsequently react with **CalFluor 647 Azide**. The example below is for labeling newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

- Cells of interest cultured on high-quality glass coverslips (#1.5)
- Complete cell culture medium
- 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

- Cell Culture: Plate cells on coverslips at an appropriate density to allow for individual cell imaging.

- EdU Incorporation: Add EdU to the cell culture medium to a final concentration of 1-10 μ M. The optimal concentration and incubation time will depend on the cell type and proliferation rate. Incubate for the desired duration to label newly synthesized DNA.
- Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each. The sample is now ready for click chemistry labeling.

Copper-Catalyzed Click Chemistry (CuAAC) Labeling with CalFluor 647 Azide

This protocol describes the "click" reaction to conjugate **CalFluor 647 Azide** to the alkyne-modified biomolecules.

Materials:

- Alkyne-labeled cells on coverslips (from Protocol 3.1)
- **CalFluor 647 Azide** stock solution (e.g., 1 mM in DMSO)
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Copper(I)-stabilizing ligand (e.g., TBTA or BTAA) stock solution (e.g., 10 mM in DMSO)
- Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, 100 mM in water)
- PBS

Click Reaction Cocktail (prepare immediately before use): For a 500 μ L reaction volume per coverslip:

- 435 μ L PBS
- 10 μ L CuSO₄ solution (final concentration: 400 μ M)
- 20 μ L TBTA or BTTAA solution (final concentration: 200 μ M)
- 2.5 μ L **CalFluor 647 Azide** stock solution (final concentration: 5 μ M)
- 25 μ L Sodium Ascorbate solution (final concentration: 5 mM)

Procedure:

- Prepare Click Reaction Cocktail: Add the reagents in the order listed above and mix gently.
- Labeling: Remove the final PBS wash from the permeabilized cells and add the click reaction cocktail.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
- Final Washes: Wash three times with PBS. The sample is now labeled and ready for STORM imaging.

Stochastic Optical Reconstruction Microscopy (STORM) Imaging

This protocol outlines the general procedure for acquiring STORM data. Instrument settings will need to be optimized for the specific microscope setup.

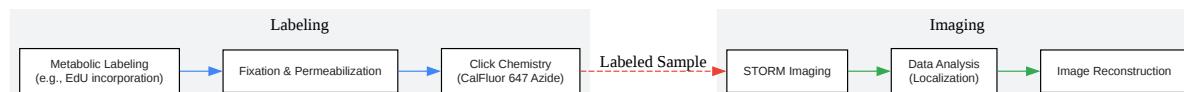
Materials:

- Labeled cells on coverslips
- STORM imaging buffer (see below)

- STORM-compatible microscope with a high-power 647 nm laser and an activation laser (e.g., 405 nm)

STORM Imaging Buffer (a common formulation, may require optimization):

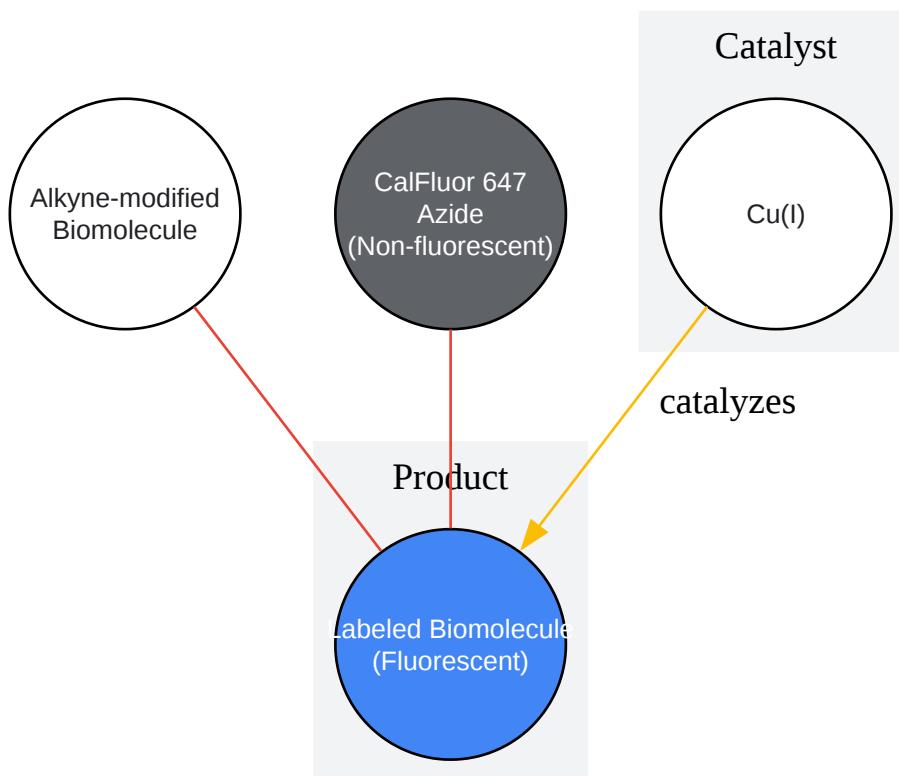
- 10% (w/v) glucose
- 1 M MEA (cysteamine)
- GLOX solution (14 mg glucose oxidase and 50 μ L of 17 mg/mL catalase in 200 μ L of Buffer A [10 mM Tris pH 8.0, 50 mM NaCl])
- Buffer B (50 mM Tris pH 8.0, 10 mM NaCl)
- Final mixture (prepare fresh): To 620 μ L of Buffer B with 10% glucose, add 70 μ L of 1 M MEA and 7 μ L of GLOX solution.


Procedure:

- Mounting: Mount the coverslip onto a microscope slide with a chamber or in a suitable imaging dish.
- Add Imaging Buffer: Add the freshly prepared STORM imaging buffer to the sample.
- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 1.4 NA).
 - Focus on the labeled structures.
 - Use Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination for thin samples to reduce background.
- Image Acquisition:
 - Illuminate the sample with the 647 nm laser at high power to induce photoswitching of the CalFluor 647 molecules into a dark state.

- Use a low-power 405 nm laser to reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.
- Acquire a long series of images (typically 20,000 - 100,000 frames) at a high frame rate (e.g., 50-100 Hz).
- Data Analysis: Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each single-molecule blinking event. Reconstruct the final super-resolved image from these localizations.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for super-resolution microscopy with **CalFluor 647 Azide**.

Click Chemistry Reaction

[Click to download full resolution via product page](#)

Caption: Schematic of the fluorogenic click chemistry reaction.

Conclusion

CalFluor 647 Azide is a powerful tool for super-resolution microscopy, offering high-contrast imaging through its fluorogenic properties. The provided protocols offer a starting point for researchers to implement this dye in their STORM and other super-resolution imaging experiments. Careful optimization of labeling and imaging conditions will ensure the highest quality results for visualizing nanoscale biological structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- To cite this document: BenchChem. [Super-Resolution Microscopy with CalFluor 647 Azide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374256#super-resolution-microscopy-with-calfuor-647-azide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com